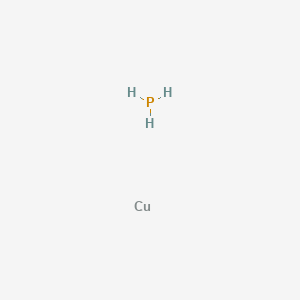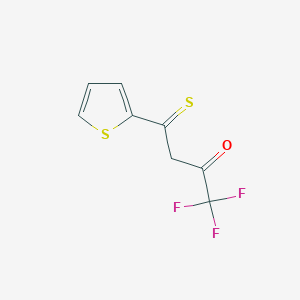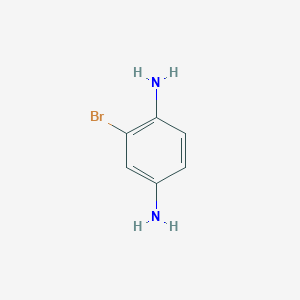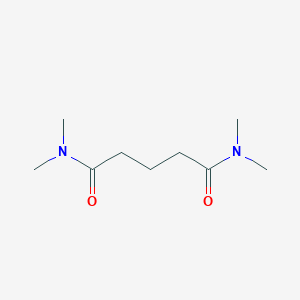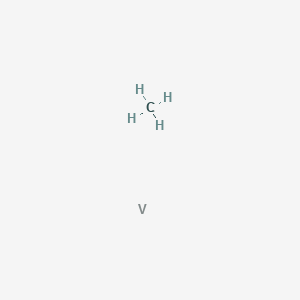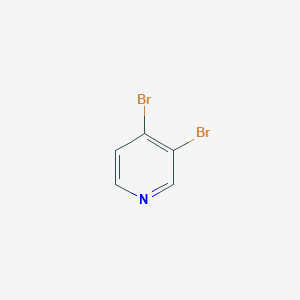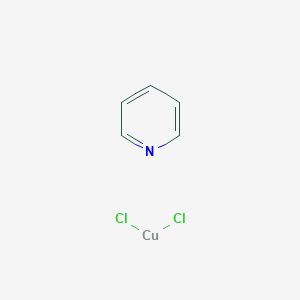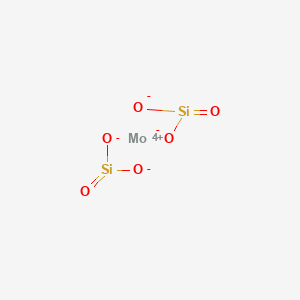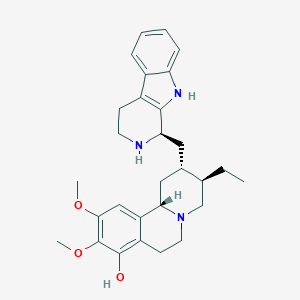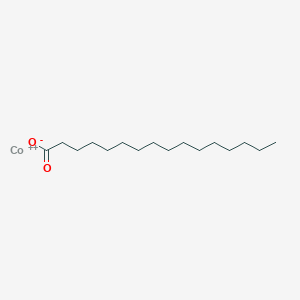
Cobalt dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt dipalmitate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cobalt salt of dipalmitic acid, which is a saturated fatty acid commonly found in animal and plant tissues. Cobalt dipalmitate is known for its ability to induce differentiation and proliferation of cells, making it a promising candidate for various applications in the biomedical and biotechnological fields.
Mechanism Of Action
The mechanism of action of cobalt dipalmitate is not fully understood, but it is believed to act through the activation of various signaling pathways. It has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell differentiation and proliferation. It has also been shown to activate the protein kinase C (PKC) pathway, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Cobalt dipalmitate has been shown to induce differentiation and proliferation of various cell types, including stem cells, fibroblasts, and cancer cells. It has also been shown to increase the production of extracellular matrix proteins, which are important for tissue engineering and regeneration. In addition, it has been shown to increase the expression of various genes involved in cell differentiation and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using cobalt dipalmitate in lab experiments is its ability to induce differentiation and proliferation of cells, making it a useful tool for studying cell biology and tissue engineering. Another advantage is its stability and ease of use, as it can be easily synthesized and purified. However, one limitation is its potential toxicity, as high concentrations of cobalt dipalmitate can be toxic to cells. Another limitation is its cost, as it can be expensive to synthesize and purify.
Future Directions
There are several future directions for research on cobalt dipalmitate. One direction is to further study its mechanism of action, in order to better understand how it induces differentiation and proliferation of cells. Another direction is to study its potential applications in tissue engineering and regenerative medicine, particularly in the development of biomaterials and scaffolds. Additionally, further research can be done to explore its potential anti-cancer properties and its applications in biosensor development.
Synthesis Methods
Cobalt dipalmitate can be synthesized by reacting cobalt chloride with dipalmitic acid in a solvent such as ethanol. The reaction produces cobalt dipalmitate as a solid precipitate, which can be further purified by recrystallization. The purity of the compound can be verified by techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Cobalt dipalmitate has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to induce differentiation and proliferation of cells, making it a promising candidate for tissue engineering and regenerative medicine. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
In the biotechnological field, cobalt dipalmitate has been studied for its potential applications in enzyme immobilization and biosensor development. It has been shown to improve the stability and activity of enzymes when immobilized on cobalt dipalmitate-modified surfaces. It has also been used as a mediator for biosensors, improving the sensitivity and selectivity of the sensors.
properties
CAS RN |
14582-18-4 |
|---|---|
Product Name |
Cobalt dipalmitate |
Molecular Formula |
C16H31CoO2+ |
Molecular Weight |
314.35 g/mol |
IUPAC Name |
cobalt(2+);hexadecanoate |
InChI |
InChI=1S/C16H32O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
InChI Key |
MXOPZYMTIDUJHL-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Other CAS RN |
14582-18-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)


